molecular formula C5H2BrClIN B12848973 6-Bromo-3-chloro-2-iodopyridine

6-Bromo-3-chloro-2-iodopyridine

Cat. No.: B12848973
M. Wt: 318.34 g/mol
InChI Key: DYTXTRGYWSCBGM-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its three different halogen substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced under controlled conditions. For instance, the bromination of 2-chloropyridine followed by iodination can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen-metal exchange reactions and palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often using advanced techniques like continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

6-Bromo-3-chloro-2-iodopyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-iodopyridine is primarily related to its ability to participate in various chemical reactions. The halogen substituents influence the electron density of the pyridine ring, making it reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to form new bonds and create complex structures .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-3-iodopyridine
  • 6-Bromo-2-chloro-4-iodopyridine
  • 5-Bromo-4-chloro-3-iodopyridine

Comparison: 6-Bromo-3-chloro-2-iodopyridine is unique due to the specific positions of its halogen substituents, which affect its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and reactions due to steric and electronic effects .

Properties

Molecular Formula

C5H2BrClIN

Molecular Weight

318.34 g/mol

IUPAC Name

6-bromo-3-chloro-2-iodopyridine

InChI

InChI=1S/C5H2BrClIN/c6-4-2-1-3(7)5(8)9-4/h1-2H

InChI Key

DYTXTRGYWSCBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)I)Br

Origin of Product

United States

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